molecular formula C14H16ClN3O2 B1667117 Amipizone CAS No. 69635-63-8

Amipizone

Cat. No.: B1667117
CAS No.: 69635-63-8
M. Wt: 293.75 g/mol
InChI Key: NQWQBGBWCJSARZ-UHFFFAOYSA-N
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Description

Amipizone is a chemical compound with the molecular formula C14H16ClN3O2 . It is known for its various applications in scientific research and industry. The compound is characterized by its unique structure, which includes a pyridazinone ring, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of Amipizone involves several steps. One common method includes the reaction of 3-benzoylpropionic acid with corresponding hydrazines to form pyridazinones . This is followed by derivatization with aromatic aldehydes in the presence of piperidine to obtain the desired compound. Industrial production methods often involve the use of electrosynthesis techniques, which are considered greener and more sustainable .

Chemical Reactions Analysis

Amipizone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazines , aromatic aldehydes , and piperidine . The major products formed from these reactions are often derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

Amipizone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Amipizone involves its role as a PA inhibitor . It interacts with specific molecular targets and pathways to exert its effects. The compound’s structure allows it to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Amipizone can be compared with other similar compounds such as flufenpyr . Both compounds have pyridazinone rings, but they differ in their substituents and overall structure . This difference in structure leads to variations in their chemical properties and biological activities. This compound is unique due to its specific molecular configuration, which gives it distinct pharmacological properties .

Properties

IUPAC Name

2-chloro-N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-8-7-12(19)17-18-13(8)10-3-5-11(6-4-10)16-14(20)9(2)15/h3-6,8-9H,7H2,1-2H3,(H,16,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWQBGBWCJSARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867840
Record name 2-Chloro-4'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)propionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69635-63-8
Record name Amipizone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069635638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)propionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIPIZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OT95Q2G4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

6.0 g (29.6 millimoles) of 6-(p-aminophenyl)-5-methyl-4,5-dihydropyridaz-3-one and 4.1 g (32.3 millimoles) of 2-chloropropionyl chloride in 100 ml of absolute toluene are kept at 80° C. for 4 hours. The product is filtered off at 10° C., washed with water and dried under reduced pressure at 50° C. 7.9 g (91% of theory) of 6-[p-(2-chloropropionylamino)-phenyl]-5-methyl-4,5-dihydropyridaz-3-one are isolated as beige crystals which, after recrystallization from methanol, melt at 215°-217° C.
Quantity
6 g
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4.1 g
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100 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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